molecular formula C14H14N2O3 B14849422 Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate

Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate

Katalognummer: B14849422
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: KQVQKEJHKGFEQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an amino group and a methyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C14H14N2O3

Molekulargewicht

258.27 g/mol

IUPAC-Name

methyl 2-amino-2-(4-pyridin-3-yloxyphenyl)acetate

InChI

InChI=1S/C14H14N2O3/c1-18-14(17)13(15)10-4-6-11(7-5-10)19-12-3-2-8-16-9-12/h2-9,13H,15H2,1H3

InChI-Schlüssel

KQVQKEJHKGFEQO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C1=CC=C(C=C1)OC2=CN=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.